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(Rac)-Atomoxetine D7 (hydrochloride)

Cat. No.: B12430913
M. Wt: 298.9 g/mol
InChI Key: LUCXVPAZUDVVBT-WHAGPONWSA-N
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Description

Significance of Deuterated Analogues in Biomedical Sciences

Deuterium (B1214612) (²H), a stable isotope of hydrogen, plays a particularly significant role in biomedical sciences. musechem.com The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can lead to notable changes in the compound's properties. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make the deuterated molecule more resistant to metabolic breakdown by enzymes. nih.gov

This "deuterium switch" can have several beneficial effects:

Improved Pharmacokinetic Profile : By slowing the rate of metabolism, deuteration can increase a drug's half-life, potentially allowing for less frequent dosing. nih.govnih.gov The first deuterated drug approved by the FDA, deutetrabenazine, demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart. nih.gov

Reduced Toxicity : Deuteration can decrease the formation of toxic metabolites, thereby improving a drug's safety profile. nih.gov

Internal Standards : Deuterated compounds are extensively used as internal standards in bioanalytical assays, particularly in mass spectrometry. musechem.comacs.org Because they are chemically identical to the non-labeled drug, they behave the same way during sample extraction and analysis, but their different mass allows them to be distinguished, ensuring highly accurate quantification of the target drug in biological samples like plasma or urine. acs.orgnih.gov

Overview of Atomoxetine (B1665822) and its Core Research Utility

Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor (sNRI). wikipedia.orgdrugbank.com Its mechanism of action is thought to involve the selective inhibition of the presynaptic norepinephrine transporter (NET), which leads to increased levels of norepinephrine and dopamine (B1211576) in the prefrontal cortex. drugbank.comnih.gov This mechanism is distinct from that of stimulant medications. bbrfoundation.org

Marketed under the brand name Strattera, atomoxetine is primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children, adolescents, and adults. wikipedia.orgdrugbank.com Its efficacy is considered comparable to some stimulant medications. wikipedia.org In a research context, atomoxetine is a valuable tool for investigating the neurobiology of ADHD and related executive functions. wikipedia.orgbbrfoundation.org Studies have explored its effects on cognitive functions such as sustained attention, working memory, and inhibition. wikipedia.org Furthermore, its potential utility has been examined in conditions that can co-occur with ADHD, such as anxiety disorders and depression. wikipedia.orgnih.gov

Rationale for Deuteration at the D7 Position in Atomoxetine Analogues

(Rac)-Atomoxetine D7 (hydrochloride) is the deuterium-labeled analogue of (Rac)-Atomoxetine hydrochloride. targetmol.commedchemexpress.com The "Rac" indicates that it is a racemic mixture, containing both stereoisomers of the molecule. The "D7" signifies that seven hydrogen atoms in the molecule have been replaced with deuterium atoms. google.com

The primary rationale for the creation of (Rac)-Atomoxetine D7 is its use as an internal standard for quantitative bioanalysis. nih.gov When researchers need to measure the concentration of atomoxetine in a biological sample, they add a known amount of (Rac)-Atomoxetine D7 to the sample before processing. During analysis by a technique such as liquid chromatography-mass spectrometry (LC-MS), the deuterated and non-deuterated forms of atomoxetine co-elute but are distinguished by their different molecular weights. This allows for very precise and accurate quantification of the amount of atomoxetine present in the original sample, correcting for any loss that may occur during sample preparation and analysis. The significant mass shift provided by seven deuterium atoms ensures a clear distinction from the unlabeled compound and its naturally occurring isotopes. google.com

Data Tables

Table 1: Chemical Properties of (Rac)-Atomoxetine D7 (hydrochloride) This table presents the key chemical properties of the title compound.

PropertyValue
Molecular Weight298.86 g/mol targetmol.com
Molecular FormulaC₁₇H₁₅D₇ClNO acanthusresearch.com
Synonyms(Rac)-Tomoxetine D7 hydrochloride, (Rac)-LY 139603 D7 targetmol.commedchemexpress.com
FormRacemic targetmol.com
NatureDeuterium labeled (Rac)-Atomoxetine hydrochloride medchemexpress.com

Compound Names Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22ClNO B12430913 (Rac)-Atomoxetine D7 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22ClNO

Molecular Weight

298.9 g/mol

IUPAC Name

N-methyl-3-phenyl-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]propan-1-amine;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/i1D3,6D,7D,8D,11D;

InChI Key

LUCXVPAZUDVVBT-WHAGPONWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OC(CCNC)C2=CC=CC=C2)[2H])[2H].Cl

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl

Origin of Product

United States

Synthetic Methodologies for Rac Atomoxetine D7 Hydrochloride

Precursor Selection and Deuterium (B1214612) Incorporation Techniques

The synthesis of (Rac)-Atomoxetine D7 (hydrochloride) commences with the strategic selection of appropriate precursors and a method for introducing seven deuterium atoms into the molecular structure. Synthetic strategies can involve either the use of deuterated starting materials or the exchange of protons for deuterium in a later-stage intermediate. google.com

A common precursor for the non-deuterated atomoxetine (B1665822) backbone is 3-chloropropiophenone (B135402). chemicalbook.com For the D7 analogue, deuteration often targets the aromatic ring of the tolyloxy moiety and other specific positions susceptible to deuterium exchange or reduction. For instance, a deuterated o-cresol, specifically o-cresol-d7, can serve as a key deuterated building block.

Key deuterium incorporation techniques applicable to this synthesis include:

Catalytic Deuteration: This method involves the use of deuterium gas (D₂) and a metal catalyst (e.g., Palladium on carbon) to reduce a double bond or a carbonyl group, introducing deuterium atoms in the process.

Deuterated Reducing Agents: Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) are powerful tools for the reduction of ketones, aldehydes, esters, or amides, leading to the incorporation of deuterium at specific sites. For the synthesis of a racemic product, a non-stereoselective deuterated reducing agent would be used to reduce a prochiral ketone.

Acid or Base-Catalyzed H/D Exchange: In some cases, protons on a molecule can be exchanged for deuterium by treatment with a deuterated acid (e.g., D₂SO₄) or a deuterated base (e.g., NaOD) in a suitable solvent like D₂O.

Nucleophilic Aromatic Substitution with a Deuterated Precursor: A highly effective method involves reacting a suitable intermediate with a pre-synthesized deuterated fragment. For atomoxetine, this could involve the condensation of an intermediate with o-cresol-d7. google.comgoogle.com

Multi-step Synthetic Pathways for (Rac)-Atomoxetine D7 (hydrochloride)

The synthesis of (Rac)-Atomoxetine D7 (hydrochloride) is a multi-step process. While the precise, proprietary synthesis for this specific D7 variant is not publicly detailed, a plausible pathway can be constructed based on established syntheses of atomoxetine and its analogues. google.comgoogle.comnewdrugapprovals.org A representative synthetic scheme would likely begin with a non-deuterated precursor and introduce the deuterium atoms via a deuterated reagent.

One potential pathway starts from 3-chloropropiophenone. The synthesis can be outlined as follows:

Asymmetric Reduction: The ketone in 3-chloropropiophenone is reduced to a hydroxyl group. To achieve a racemic mixture, a non-chiral reducing agent like sodium borohydride (B1222165) would be used, forming (Rac)-3-chloro-1-phenyl-1-propanol.

Amination: The resulting chloro-alcohol is then reacted with methylamine (B109427) to replace the chlorine atom, yielding (Rac)-N-methyl-3-hydroxy-3-phenylpropylamine.

Etherification with Deuterated Precursor: The crucial deuteration step involves the reaction of the alcohol intermediate with a deuterated aryl halide, such as 2-fluoro-toluene-d7, or by condensation with o-cresol-d7. This is a nucleophilic aromatic substitution reaction, often carried out in the presence of a strong base like sodium hydride (NaH) in a polar aprotic solvent. chemicalbook.comgoogle.com

Salt Formation: The final free base, (Rac)-N-methyl-3-phenyl-3-(o-tolyloxy-d7)propan-1-amine, is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethyl acetate (B1210297) or isopropanol (B130326) to yield (Rac)-Atomoxetine D7 (hydrochloride). chemicalbook.comgoogle.com

Table 1: Illustrative Synthetic Pathway

StepReactionKey Reagents and ConditionsIntermediate/Product
1 Reduction of Ketone3-chloropropiophenone, Sodium Borohydride (NaBH₄), Methanol(Rac)-3-chloro-1-phenyl-1-propanol
2 AminationMethylamine (CH₃NH₂)(Rac)-N-methyl-3-hydroxy-3-phenylpropylamine
3 Deuterated Etherificationo-cresol-d7, Sodium Hydride (NaH), DMSO(Rac)-N-methyl-3-phenyl-3-(o-tolyloxy-d7)propan-1-amine
4 Salt FormationHydrochloric Acid (HCl), Isopropyl Alcohol(Rac)-Atomoxetine D7 (hydrochloride)

Isotopic Purity and Chemical Characterization of Synthesized (Rac)-Atomoxetine D7 (hydrochloride)

The final step in the synthesis is the rigorous characterization of the product to confirm its chemical identity, purity, and, crucially, its isotopic enrichment. rsc.orgrsc.org A combination of spectroscopic and chromatographic techniques is employed for this purpose. researchgate.netnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of the deuterated compound. nih.gov It allows for the determination of the isotopic distribution, confirming that the desired D7 species is the most abundant. rsc.orgrsc.org It can also quantify the presence of partially deuterated (D1-D6) and non-deuterated (D0) species. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

²H NMR (Deuterium NMR): This analysis directly observes the deuterium nuclei, confirming their presence and location within the molecule.

A combination of ¹H and ²H NMR can provide an accurate determination of the isotopic abundance. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final compound, ensuring the absence of starting materials, intermediates, or other synthesis-related impurities. google.com

Table 2: Analytical Characterization Techniques

TechniquePurposeExpected Result for (Rac)-Atomoxetine D7 (hydrochloride)
High-Resolution Mass Spectrometry (HRMS) Confirm molecular weight and isotopic purity.Molecular ion peak corresponding to the D7 isotopologue (C₁₇H₁₅D₇ClNO). Data on the percentage of D7, D6, D5, etc. rsc.orgnih.gov
¹H NMR Confirm chemical structure and deuterium incorporation.Absence of proton signals at the seven deuterated positions.
²H NMR Confirm presence and location of deuterium.Signals corresponding to the deuterium atoms at the specified positions. nih.gov
HPLC Determine chemical purity.A single major peak indicating high purity (e.g., >98%). google.com

Advanced Analytical Applications of Rac Atomoxetine D7 Hydrochloride

Role as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, an ideal internal standard (IS) should have physicochemical properties very similar to the analyte, but be clearly distinguishable by the detector. A stable isotope-labeled (SIL) analogue of the analyte, such as (Rac)-Atomoxetine D7 (hydrochloride), is considered the gold standard. lcms.cz It co-elutes with the unlabeled analyte and experiences similar ionization efficiency and potential matrix effects in mass spectrometry, thereby correcting for variability during sample preparation and analysis.

Development of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is a powerful and widely used technique for quantifying drugs in biological fluids due to its high sensitivity and selectivity. lcms.cz The development of robust LC-MS/MS methods for atomoxetine (B1665822) has been significantly enhanced by the use of its deuterated analogues, such as atomoxetine-d3 or atomoxetine-d7, as internal standards. nih.govresearchgate.net

One such method utilized a simple protein precipitation for sample cleanup, followed by analysis on a triple quadrupole mass spectrometer with positive electrospray ionization (ESI). nih.gov The system monitored specific mass-to-charge (m/z) transitions for both atomoxetine and the internal standard, ensuring high specificity. For instance, atomoxetine was monitored via the transition m/z 256 > 44, while a deuterated standard (d3-atomoxetine) was monitored at m/z 259 > 47. nih.gov This approach allows for the accurate quantification of atomoxetine in both human plasma and in vitro cellular samples. nih.gov

Table 1: Example LC-MS/MS Method Parameters for Atomoxetine Analysis
ParameterConditionSource
LC SystemCoupled to a triple quadrupole mass spectrometer nih.gov
Ionization ModePositive Electrospray Ionization (ESI) nih.gov
Monitored Transitions (MRM)Atomoxetine: m/z 256 > 44 d3-Atomoxetine (IS): m/z 259 > 47 nih.gov
Mobile PhaseMethanol with 0.025% trifluoroacetic acid (v/v) and 0.025% ammonium (B1175870) acetate (B1210297) (w/v) nih.gov
Flow Rate200 µl/min nih.gov
Elution Time4.0 - 4.5 min nih.gov

Application in Gas Chromatography-Mass Spectrometry (GC-MS) Assays

While LC-MS/MS is more common for this type of analysis, GC-MS methods have also been developed for the quantification of atomoxetine in human plasma. researchgate.net These methods are noted for their rapid analysis times and simple sample preparation. researchgate.net In one validated GC-MS assay, pseudoephedrine was used as the internal standard, and samples were prepared using a liquid-liquid extraction method. researchgate.net The use of a stable-labeled internal standard like (Rac)-Atomoxetine D7 is suitable for GC/MS applications and can improve accuracy by accounting for variability during the extraction and derivatization steps that are often required for GC analysis. cerilliant.commdpi.com Isotope dilution GC-MS methods, which employ stable isotope-labeled standards, are recognized for their high precision and accuracy. mdpi.com

Method Validation Parameters for Research Matrices: Selectivity, Linearity, Accuracy, and Precision

Analytical method validation is essential to ensure the reliability and consistency of results. ijpsjournal.com For bioanalytical methods using (Rac)-Atomoxetine D7 as an internal standard, validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.gov Key validation parameters include:

Selectivity: The method must be able to differentiate and quantify the analyte from other components in the sample matrix, such as metabolites or endogenous substances. nih.gov

Linearity: The assay should demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a specified range. nih.gov For an LC-MS/MS method for atomoxetine in human plasma, linearity was established in the range of 3 ng/ml to 900 ng/ml with a correlation coefficient (r²) greater than 0.999. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.gov In a validated plasma assay, intra-day and inter-day accuracy ranged from 98.7% to 102.0%, and precision (expressed as relative standard deviation) was between 1.1% and 3.3%. nih.gov These values fall well within the accepted limits for bioanalytical assays.

Table 2: Method Validation Data for Atomoxetine in Human Plasma
ParameterResultSource
Linearity Range3 - 900 ng/ml nih.gov
Correlation Coefficient (r²)> 0.999 nih.gov
Lower Limit of Quantification (LLOQ)3 ng/ml nih.gov
Intra-day Accuracy98.7% - 102.0% nih.gov
Inter-day Accuracy98.8% - 101.2% nih.gov
Intra-day Precision (%RSD)1.1% - 3.3% nih.gov
Inter-day Precision (%RSD)2.5% - 3.3% nih.gov

Sample Preparation and Extraction Techniques for Deuterated Atomoxetine Analysis

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interferences, and concentrate the sample. thermofisher.comnih.gov The choice of technique depends on the analyte's properties, the matrix, and the analytical method used.

Protein Precipitation Protocols

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples like plasma or serum before LC-MS/MS analysis. thermofisher.com This technique is advantageous for high-throughput analysis. nih.gov A common procedure involves adding a solvent, such as acetonitrile (B52724) or methanol, to the plasma sample. researchgate.netthermofisher.com

A typical protocol involves mixing a small volume of plasma (e.g., 60 µl) with a larger volume of acetonitrile (e.g., 120 µl) that contains the deuterated internal standard. nih.gov The mixture is then vortexed and centrifuged at high speed (e.g., 16,000 x g) to pellet the precipitated proteins. nih.gov The resulting supernatant, containing the analyte and internal standard, is then collected for injection into the LC-MS/MS system. nih.gov This simple "crash" technique effectively cleans the sample, making it compatible with the analytical instrument. thermofisher.com

Solid Phase Extraction (SPE) Methodologies

Solid Phase Extraction (SPE) is another widely used sample preparation technique that provides cleaner extracts and the ability to concentrate analytes compared to protein precipitation. thermofisher.comphenomenex.com SPE separates components of a mixture based on their physical and chemical properties as the sample passes through a sorbent material. phenomenex.com

For a compound like atomoxetine, which is a basic drug, a reversed-phase or a mixed-mode cation exchange SPE cartridge can be used. researchgate.netthermofisher.com The general steps in an SPE procedure are:

Conditioning: The sorbent is prepared with a solvent like methanol, followed by water or a buffer to ensure optimal analyte retention.

Loading: The pre-treated sample (e.g., plasma diluted with a buffer) is passed through the cartridge, where the analyte and the deuterated internal standard are retained on the sorbent.

Washing: Interfering substances are washed away from the cartridge with a specific solvent, while the analyte remains bound.

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte and internal standard, which are then collected for analysis. thermofisher.com

While more time-consuming than protein precipitation, SPE is valuable for achieving lower detection limits and reducing matrix effects, which is critical for certain research applications. chemrxiv.orgiau.ir

Liquid-Liquid Extraction (LLE) Approaches

Liquid-liquid extraction (LLE) is a foundational sample preparation technique employed for the isolation of atomoxetine from complex biological matrices such as blood, plasma, and urine. rjptonline.orgnih.gov The efficacy of LLE hinges on the principle of differential solubility of the target analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent. The selection of the organic solvent, adjustment of the aqueous phase pH, and the potential use of salting-out agents are critical parameters that are optimized to maximize the extraction recovery. rjptonline.org

A systematic study on the solvent extraction of atomoxetine from aqueous solutions has evaluated various organic solvents, including chloroform (B151607), methylene (B1212753) chloride, 1,2-dichloroethane, diethyl ether, ethyl acetate, and others. rjptonline.org Research indicates that the extraction efficiency is highly dependent on the pH of the aqueous medium. For instance, using chloroform, the maximum extraction recovery of 28% was achieved at a pH of 13. rjptonline.org Conversely, extraction with diethyl ether at a highly acidic pH of 1-2 resulted in a minimal recovery of 0.2%, a characteristic that can be strategically used for purification steps to remove co-extractive components from the biological matrix. rjptonline.org

To enhance the transfer of atomoxetine into the organic phase, salting-out agents like sodium chloride and ammonium sulfate (B86663) are often added to the aqueous layer. This addition increases the ionic strength of the aqueous phase, thereby decreasing the solubility of the organic analyte and promoting its partition into the organic solvent. The most significant recovery, reaching 89%, was achieved using chloroform as the solvent at a pH of 11-12 when the aqueous phase was saturated with ammonium sulfate. rjptonline.org For isolating atomoxetine from blood, sample preparation may also incorporate a protein precipitation step, often with trichloroacetic acid, followed by back-extraction to further purify the sample before the final extraction. rjptonline.org Other LLE methods have successfully used solvents like di-tert-butyl ether and tert-butyl methyl ether for extracting atomoxetine from plasma and other biological fluids. rjptonline.orgresearchgate.netnih.gov

Table 1: Liquid-Liquid Extraction Parameters for Atomoxetine

Biological MatrixOrganic SolventAqueous Phase pHSalting-Out AgentExtraction Recovery (%)Reference
Aqueous SolutionChloroform13None28 rjptonline.org
Aqueous SolutionChloroform11-12Ammonium Sulphate (Saturated)89 rjptonline.org
BloodChloroform12Ammonium Sulphate (Saturated)38.8 rjptonline.org
UrineChloroform11-12Ammonium Sulphate (Saturated)69.3 rjptonline.org
Plasma, Urine, Oral Fluid, Sweattert-Butyl methyl etherNot SpecifiedNot Specified>65 nih.gov

Identification and Quantification of Atomoxetine Metabolites Utilizing Deuterated Standards

The biotransformation of atomoxetine in the body leads to the formation of several metabolites, primarily through oxidation reactions mediated by the cytochrome P450 enzyme system, particularly CYP2D6. nih.govclinpgx.orgnih.gov The principal oxidative metabolite is 4-hydroxyatomoxetine (B19935), which is pharmacologically equipotent to the parent drug as a norepinephrine (B1679862) transporter inhibitor. nih.govdrugbank.com Another significant, albeit less abundant, metabolite is N-desmethylatomoxetine. clinpgx.orgdrugbank.com The 4-hydroxyatomoxetine metabolite is further metabolized via Phase II conjugation to form 4-hydroxyatomoxetine-O-glucuronide, which is a major excretory product. nih.govclinpgx.org The accurate identification and quantification of these metabolites in biological samples are essential for comprehensive pharmacokinetic and metabolic studies.

Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative bioanalysis using mass spectrometry. (Rac)-Atomoxetine D7 (hydrochloride) is a deuterated form of atomoxetine that serves as an ideal internal standard for the quantification of atomoxetine and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.com Because the deuterium-labeled standard is chemically identical to the analyte, it co-elutes chromatographically and exhibits the same behavior during sample extraction, and ionization in the mass spectrometer source. nih.gov Any loss of analyte during sample workup or fluctuation in instrument response is mirrored by the internal standard. By measuring the peak area ratio of the analyte to the known concentration of the SIL-IS, highly accurate and precise quantification can be achieved, correcting for matrix effects and other experimental variables. nih.gov

LC-MS/MS methods have been developed and validated for the simultaneous determination of atomoxetine, 4-hydroxyatomoxetine, and N-desmethylatomoxetine in various biological matrices, including plasma, urine, and oral fluid. nih.gov These methods utilize a deuterated standard, such as atomoxetine-d3 or atomoxetine-d7, and offer high sensitivity and selectivity, with lower limits of quantification reaching the low ng/mL or even sub-ng/mL level. nih.govnih.gov The use of (Rac)-Atomoxetine D7 (hydrochloride) as an internal standard is crucial for establishing the linear range of quantification and ensuring the reliability of the data obtained from clinical and research samples. nih.govsigmaaldrich.com

Table 2: Atomoxetine Metabolites and Analytical Quantification Methods

MetabolitePrimary Metabolic PathwayAnalytical Method for QuantificationInternal Standard TypeReference
4-HydroxyatomoxetineCYP2D6-mediated aromatic hydroxylationLC-MS/MSDeuterated Atomoxetine (e.g., Atomoxetine-d7) nih.govclinpgx.orgsigmaaldrich.com
N-DesmethylatomoxetineCYP2C19-mediated N-demethylationLC-MS/MSDeuterated Atomoxetine (e.g., Atomoxetine-d7) nih.govclinpgx.orgsigmaaldrich.com
4-Hydroxyatomoxetine-O-glucuronidePhase II GlucuronidationLC-MS/MSDeuterated Atomoxetine (e.g., Atomoxetine-d7) nih.govclinpgx.orgijpsjournal.com
DihydroxyatomoxetineHydroxylationTLC-MSNot Specified zsmu.edu.uaresearchgate.net

Investigation of Atomoxetine Metabolism and Pharmacokinetics Using Rac Atomoxetine D7 Hydrochloride in Preclinical Models

In Vitro Metabolic Studies

In vitro studies using cellular and subcellular systems, such as hepatic microsomes, are fundamental for elucidating the metabolic pathways of a drug candidate before advancing to in vivo models. For atomoxetine (B1665822), these studies have been crucial in identifying the enzymes responsible for its biotransformation and characterizing its primary metabolites.

Hepatic Microsomal Metabolism of Atomoxetine and its Deuterated Analogues

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. Studies using human, rat, and mouse liver microsomes have been employed to investigate the metabolism of atomoxetine. nih.gov The primary metabolic pathways identified are aromatic ring hydroxylation, N-demethylation, and benzylic oxidation. nih.govresearchgate.net

The principal oxidative metabolite formed across species is 4-hydroxyatomoxetine (B19935), a product of aromatic hydroxylation. nih.govresearchgate.netnih.gov The use of deuterated analogues like (Rac)-Atomoxetine D7 in such microsomal incubations helps confirm metabolic pathways. While the deuterated form is expected to follow the same metabolic routes, the substitution of hydrogen with deuterium (B1214612) at specific sites can slow down the rate of reactions where C-H bond cleavage is the rate-limiting step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can lead to a reduced formation rate of certain metabolites, providing insights into the reaction mechanisms.

Cytochrome P450 Enzyme Kinetics and Isotope Effects, particularly CYP2D6

The biotransformation of atomoxetine is predominantly governed by the CYP2D6 enzyme. nih.govnih.govnih.gov This enzyme is highly polymorphic, leading to significant inter-individual variability in drug exposure. nih.gov Individuals can be classified based on their CYP2D6 genotype as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), or ultrarapid metabolizers. nih.govresearchgate.net

In vitro studies with human liver microsomes and recombinant CYP enzymes have confirmed that CYP2D6 is the primary enzyme responsible for the formation of 4-hydroxyatomoxetine. clinpgx.orgclinpgx.orgclinpgx.org In individuals with deficient CYP2D6 activity, other enzymes like CYP2C19 can play a secondary role, primarily in the formation of N-desmethylatomoxetine. nih.govclinpgx.org However, the formation of 4-hydroxyatomoxetine by other enzymes is much slower. clinpgx.org

The kinetic parameters of atomoxetine metabolism differ significantly based on CYP2D6 status. Poor metabolizers exhibit substantially higher plasma concentrations (5-fold higher peak concentration) and a longer half-life (around 24 hours) compared to extensive metabolizers (half-life of about 5 hours). nih.govnih.gov Consequently, the area under the curve (AUC), a measure of total drug exposure, is about 10-fold higher in PMs. nih.govnih.gov The use of (Rac)-Atomoxetine D7 as an internal standard is essential for accurately quantifying these differences in pharmacokinetic studies. The KIE associated with the deuterated molecule would be most pronounced in reactions catalyzed by CYP2D6, potentially resulting in a slightly lower clearance rate for the D7 analogue compared to unlabeled atomoxetine in systems with active CYP2D6.

Table 1: Influence of CYP2D6 Phenotype on Atomoxetine Pharmacokinetics

Pharmacokinetic ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Reference
Peak Plasma Concentration (Cmax)~5-fold lower than PMs~5-fold higher than EMs nih.gov
Area Under the Curve (AUC)~10-fold lower than PMs~10-fold higher than EMs nih.gov
Plasma Half-life (t1/2)~5.2 hours~21.6 hours researchgate.netnih.gov
Systemic Plasma Clearance0.35 L/h/kg0.03 L/h/kg researchgate.netnih.gov

Metabolite Identification in Cellular and Subcellular Systems

Metabolite identification is a crucial step in drug development. For atomoxetine, studies in liver microsomes have identified numerous metabolites. nih.gov The two primary oxidative metabolites are 4-hydroxyatomoxetine and N-desmethylatomoxetine. clinpgx.org The 4-hydroxyatomoxetine metabolite is pharmacologically active, equipotent to atomoxetine itself, but is typically found in low concentrations in plasma as it is rapidly conjugated with glucuronic acid to form an inactive glucuronide. nih.govclinpgx.orgnih.gov

More comprehensive metabolomic investigations using high-resolution mass spectrometry have identified up to 31 different metabolites and adducts in liver microsomes and in mice. nih.gov These include novel metabolites resulting from pathways like cyclization and detoluene-ATX formation, which were found to be primarily catalyzed by CYP2D6. nih.gov Other metabolites, such as aldehydes, were mainly formed by CYP2C8 and CYP2B6. nih.gov In these studies, (Rac)-Atomoxetine D7 (hydrochloride) is indispensable as an internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to detect and quantify the parent drug and its various metabolites. nih.gov

Table 2: Major Identified Metabolites of Atomoxetine and Primary Forming Enzymes

MetaboliteAbbreviationMetabolic PathwayPrimary Enzyme(s)Reference
4-hydroxyatomoxetine4-OH-ATXAromatic HydroxylationCYP2D6 nih.govclinpgx.orgclinpgx.org
N-desmethylatomoxetineNAT / NDAN-demethylationCYP2C19 nih.govclinpgx.org
4-hydroxyatomoxetine-O-glucuronide-Glucuronidation (Phase II)UGTs researchgate.netclinpgx.org
Aldehyde metabolites-OxidationCYP2C8, CYP2B6 nih.gov
Cyclization metabolites-CyclizationCYP2D6 nih.gov

In Vivo Pharmacokinetic Characterization in Animal Models

Animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a whole organism. Species such as rats and dogs are commonly used in preclinical pharmacokinetic studies. nih.gov

Comparative Pharmacokinetics of Atomoxetine and (Rac)-Atomoxetine D7 (hydrochloride) in Preclinical Species

The pharmacokinetics of atomoxetine show significant variability between preclinical species. Studies in Fischer 344 rats and beagle dogs revealed major differences in oral bioavailability, which was low in rats (4%) but high in dogs (74%). nih.gov This discrepancy is attributed to a very efficient first-pass hepatic metabolism in the rat. nih.gov Despite these differences in exposure, the fundamental metabolic pathways, including aromatic hydroxylation and N-demethylation, were similar in both species. nih.gov

When conducting such comparative studies, (Rac)-Atomoxetine D7 (hydrochloride) is used as an internal standard to ensure accurate quantification across species and dose levels. Theoretically, a direct comparison of the pharmacokinetic profiles of unlabeled atomoxetine and (Rac)-Atomoxetine D7 could reveal subtle differences caused by the deuterium isotope effect. For instance, in a species with high metabolic clearance like the rat, the deuterated analogue might exhibit slightly higher bioavailability or a longer half-life if the C-D bond cleavage is a rate-determining step in its extensive first-pass metabolism.

Tissue Distribution Studies Utilizing Deuterated Tracers

Understanding where a drug and its metabolites distribute in the body is key to assessing its potential sites of action and toxicity. Atomoxetine is known to be highly bound (around 99%) to plasma proteins, primarily albumin. nih.gov Its volume of distribution (0.85 L/kg) suggests it distributes into total body water. nih.gov

Deuterated tracers like (Rac)-Atomoxetine D7 are valuable tools for tissue distribution studies. Following administration of the deuterated compound to an animal model, tissues can be harvested at various time points. Advanced analytical techniques such as imaging mass spectrometry can then be used to map the spatial distribution of the deuterated parent drug and its metabolites within tissue sections, providing a detailed picture of its localization in organs like the liver, kidney, and brain. While one study noted that a test compound was found in the highest amounts in the small intestine and liver and the lowest in the brain, specific tissue distribution data for deuterated atomoxetine is not widely published. tandfonline.com However, the use of such tracers is a standard and powerful methodology in preclinical drug development to determine tissue penetration and accumulation.

Excretion Pathway Elucidation in Preclinical Systems

In preclinical models, primarily the Fischer 344 rat and the beagle dog, the excretion of atomoxetine has been thoroughly characterized. These studies reveal that the primary route of elimination for atomoxetine and its metabolites is through the urine. nih.govresearchgate.net Following oral administration, the vast majority of the administered dose is recovered in the excreta within the first 24 to 48 hours, indicating relatively rapid clearance from the systemic circulation. researchgate.net

The contribution of both renal and fecal routes to the total excretion of atomoxetine demonstrates species-specific differences. In the Fischer 344 rat, urinary excretion is the predominant pathway, accounting for a significant majority of the administered dose. researchgate.net Conversely, while still a major route, urinary excretion in beagle dogs is comparatively less, with a more substantial proportion of the dose being eliminated through the feces. researchgate.net This fecal excretion is largely attributed to biliary elimination of metabolites, rather than poor absorption of the parent compound. researchgate.net

The primary metabolite found in the urine of both species is 4-hydroxyatomoxetine, which is subsequently conjugated to form a glucuronide. nih.govresearchgate.net This indicates that extensive metabolism precedes excretion. The parent compound, atomoxetine, accounts for only a very small fraction of the material excreted in the urine, underscoring the efficiency of its metabolic clearance. researchgate.net

The following data tables summarize the key findings from excretion studies of atomoxetine in preclinical models.

Table 1: Cumulative Excretion of Atomoxetine in Preclinical Models

SpeciesRoute of AdministrationPercentage of Dose in UrinePercentage of Dose in FecesTimeframe for Collection
Fischer 344 RatOral~66% researchgate.net~32% researchgate.netNot Specified
Beagle DogOral~48% researchgate.net~42% researchgate.netNot Specified

Table 2: Major Metabolites Identified in Excreta of Preclinical Models

SpeciesMajor Metabolite(s)Excretion Route
Fischer 344 Rat4-hydroxyatomoxetine-O-glucuronide researchgate.netUrine researchgate.net
Beagle Dog4-hydroxyatomoxetine-O-glucuronide, 4-hydroxyatomoxetine-O-sulfate researchgate.netUrine researchgate.net

Kinetic Isotope Effects and Mechanistic Elucidation Involving Deuterated Atomoxetine

Theoretical Basis of Deuterium (B1214612) Kinetic Isotope Effects (DKIE)

The deuterium kinetic isotope effect (DKIE) is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom (H) at a reactive site is replaced by a deuterium atom (D). This effect arises from the difference in mass between the two isotopes. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break.

Consequently, if the cleavage of a C-H bond is the rate-determining step in a reaction, substituting hydrogen with deuterium will slow down the reaction rate. The magnitude of the DKIE (kH/kD, the ratio of the rate constant for the non-deuterated to the deuterated substrate) can provide valuable information about the transition state of the reaction and confirm whether C-H bond breaking is indeed a rate-limiting step.

Application of (Rac)-Atomoxetine D7 (hydrochloride) to Probe Reaction Mechanisms

Atomoxetine (B1665822) is primarily metabolized in the liver by the CYP2D6 enzyme. clinpgx.orgnih.govnih.gov The major metabolic pathway involves the hydroxylation of the aromatic ring to form 4-hydroxyatomoxetine (B19935). clinpgx.orgnih.gov Another, minor, pathway is the N-demethylation to N-desmethylatomoxetine, a reaction catalyzed by CYP2C19. clinpgx.org

By using (Rac)-Atomoxetine D7 (hydrochloride), where deuterium atoms are placed at specific positions, researchers can probe the mechanism of these metabolic reactions. For instance, if deuteration at the aromatic ring significantly slows down the formation of 4-hydroxyatomoxetine, it provides strong evidence that the C-H bond cleavage at that position is a critical, rate-limiting step in the hydroxylation reaction catalyzed by CYP2D6.

Conversely, if deuteration of the N-methyl group in (Rac)-Atomoxetine D7 (hydrochloride) leads to a decrease in the formation of N-desmethylatomoxetine, it would implicate the C-H bond cleavage of the methyl group as being involved in the rate-determining step of the N-demethylation process mediated by CYP2C19.

Influence of Deuteration on Enzyme-Substrate Interactions in Research Settings

In a research setting, comparing the metabolism of atomoxetine and (Rac)-Atomoxetine D7 (hydrochloride) can help to map the active site of the enzyme and understand the orientation of the substrate within it. If a significant DKIE is observed, it confirms that the deuterated position is in close proximity to the reactive center of the enzyme, which for cytochrome P450 enzymes is a highly reactive iron-oxo species.

Below is a table summarizing the primary metabolic pathways of atomoxetine and the potential insights gained from using its deuterated form:

Metabolic PathwayPrimary EnzymeKey MetabolitePotential Insights from (Rac)-Atomoxetine D7 (hydrochloride)
Aromatic HydroxylationCYP2D64-hydroxyatomoxetineElucidation of the rate-limiting step in the formation of the major metabolite.
N-DemethylationCYP2C19N-desmethylatomoxetineInvestigation of the mechanism of the minor metabolic pathway.

Emerging Research Applications and Future Perspectives

Advancements in Stable Isotope Labeling Technologies for Drug Discovery and Development

Stable isotope labeling (SIL) is a critical technique in pharmaceutical research, providing detailed insights into the behavior of drugs within biological systems. musechem.com This method involves incorporating non-radioactive, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into a drug molecule. metsol.com These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry, allowing researchers to trace their path and metabolic fate with high precision. metsol.comadesisinc.com

The use of isotopically labeled compounds is integral throughout the drug development process. acs.org In early discovery phases, they are used in binding assays and initial Drug Metabolism and Pharmacokinetics (DMPK) studies. acs.org As a compound progresses, a stable isotope-labeled version is synthesized for use in mass spectrometry assays to quantify the drug and its metabolites in biological fluids like blood and urine. acs.orgchemicalsknowledgehub.com This is essential for comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are fundamental to understanding a drug's efficacy and safety. musechem.comnih.gov

Recent years have seen significant technological advancements that enhance the efficiency and application of SIL. These innovations streamline the drug development process by providing more accurate data on pharmacokinetics and metabolism, ultimately contributing to the creation of safer and more effective therapeutics. musechem.comadesisinc.com

Key advancements in Stable Isotope Labeling include:

Late-Stage Functionalization: New synthetic methods allow for the introduction of isotopes at a late stage in the synthesis of a complex molecule. This has made the process of creating labeled compounds more efficient and versatile. musechem.com

Hydrogen Isotope Exchange (HIE): Improved HIE techniques provide simpler and more selective methods for incorporating deuterium and tritium into drug molecules. musechem.comacs.org

Flow Chemistry: The integration of flow chemistry enhances the safety, scalability, and efficiency of isotope synthesis, resulting in higher yields and purer labeled compounds. adesisinc.com

Automated Synthesis Platforms: The development of automated systems promises to make isotope labeling more accessible, cost-effective, and environmentally friendly. adesisinc.com

These technologies collectively accelerate the drug development timeline by enabling researchers to identify promising candidates earlier and gain a deeper understanding of their biological activity. metsol.com

Table 1: Impact of Advancements in Stable Isotope Labeling on Drug Development

Advancement Description Impact on Drug Discovery & Development
Late-Stage Functionalization Incorporation of isotopes into a complex molecule during the final steps of its synthesis. Increases efficiency and reduces the time required to produce labeled drug candidates for testing. musechem.com
Hydrogen Isotope Exchange (HIE) Methods that selectively exchange hydrogen atoms with their isotopes (deuterium or tritium). Provides more straightforward and controlled labeling of molecules, crucial for ADME studies. musechem.comacs.org
Flow Chemistry Use of continuous-flow reactors for chemical synthesis. Improves safety, scalability, and purity of synthesized labeled compounds. adesisinc.com
Automated Synthesis Use of automated platforms and novel reagents for creating labeled compounds. Enhances accessibility, reduces costs, and promotes greener chemistry approaches in research. adesisinc.com

Potential for (Rac)-Atomoxetine D7 (hydrochloride) in Systems Biology and Metabolomics Research

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a cornerstone of systems biology. thermofisher.com It provides a real-time snapshot of physiological and pathological states, making it invaluable for biomarker discovery and understanding disease mechanisms. adesisinc.com A significant challenge in metabolomics is the accurate and precise quantification of metabolites in complex biological samples, which can be affected by matrix effects and variations in sample preparation and instrument response. nih.govthermofisher.com

Stable isotope-labeled compounds, such as (Rac)-Atomoxetine D7 (hydrochloride), are indispensable tools for overcoming these challenges. thermofisher.com As a deuterated analog of atomoxetine (B1665822), (Rac)-Atomoxetine D7 serves as an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC/MS/MS). researchgate.netmedchemexpress.com When added to a biological sample at a known concentration, it co-elutes with the unlabeled (endogenous) atomoxetine and experiences similar ionization and fragmentation patterns, as well as any matrix-induced suppression or enhancement. researchgate.netclearsynth.com By comparing the mass spectrometer's response of the labeled standard to the unlabeled analyte, researchers can achieve highly accurate quantification. clearsynth.com

The application of (Rac)-Atomoxetine D7 (hydrochloride) extends to several key areas of research:

Pharmacokinetic Studies: Precisely measuring the concentration of atomoxetine and its metabolites over time in plasma or urine to determine its absorption, distribution, metabolism, and excretion profile.

Metabolite Identification: Aiding in the structural elucidation of atomoxetine metabolites by comparing their fragmentation patterns with that of the stable isotope-labeled parent drug.

Drug-Drug Interaction Studies: Quantifying changes in atomoxetine metabolism in the presence of other drugs to understand potential interactions at a metabolic level.

Personalized Medicine: Investigating how genetic variations in metabolic enzymes affect drug disposition and response in individual patients, a key goal of pharmacometabolomics.

Table 2: Applications of (Rac)-Atomoxetine D7 (hydrochloride) in Research

Research Area Application of (Rac)-Atomoxetine D7 (hydrochloride) Scientific Value
Metabolomics Serves as an internal standard for LC/MS/MS analysis. thermofisher.com Enables accurate and precise quantification of atomoxetine and its metabolites in complex biological matrices. adesisinc.comclearsynth.com
Systems Biology Provides quantitative data for constructing metabolic network models. Helps elucidate the drug's mechanism of action and its impact on cellular pathways.
Pharmacokinetics (PK) Used to trace and quantify the drug's journey through the body. nih.gov Essential for defining the ADME profile and understanding drug efficacy and safety. musechem.com
Biomarker Discovery Facilitates the identification of metabolites that correlate with drug response or toxicity. isotope.com Supports the development of targeted therapies and personalized medicine approaches. adesisinc.com

Development of Novel Analytical Standards for Related Chemical Entities

Ensuring the purity, quality, and consistency of a pharmaceutical product is paramount. The development of robust and reliable analytical methods is a critical component of this quality control. For atomoxetine, various analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), have been developed to separate and quantify the active pharmaceutical ingredient (API) from any related chemical entities, such as process-related impurities or degradation products. ijpsjournal.comnih.gov

The development of these analytical methods often follows a Quality by Design (QbD) approach, where the method is systematically designed and optimized to ensure it is robust and fit for its intended purpose. nih.govresearchgate.net This process involves identifying and controlling variables that can affect method performance, such as mobile phase composition, column type, and flow rate. nih.gov

Novel analytical standards are fundamental to this process for several reasons:

Method Validation: Reference standards for atomoxetine and its known impurities are required to validate the analytical method's specificity, linearity, accuracy, and precision, as mandated by regulatory guidelines. ijpsjournal.cominnovareacademics.in

Impurity Profiling: The identification and characterization of impurities are crucial for drug safety. Standards of potential impurities, such as phenyl methylaminopropanol, are used to confirm their presence and quantify their levels in the final drug product. nih.gov

System Suitability Testing: In routine quality control, standards are used to verify that the chromatographic system is performing correctly before analyzing samples. For instance, the resolution between the main compound and a closely eluting impurity standard can be used as a system suitability test. nih.gov

Isotopically labeled compounds like (Rac)-Atomoxetine D7 (hydrochloride) represent a specialized class of analytical standards. While primarily used as internal standards in bioanalytical methods for pharmacokinetic studies, they are also invaluable in quantitative analyses during manufacturing and stability testing, especially when high precision is required. The synthesis of such standards is a key step in supporting the entire lifecycle of a drug, from development to post-market surveillance.

Table 3: Analytical Methods for Atomoxetine and the Role of Standards

Analytical Technique Purpose Role of Analytical Standards
Reverse-Phase HPLC (RP-HPLC) Quantification of atomoxetine in bulk drug and pharmaceutical formulations; stability testing. innovareacademics.in Primary reference standard for calibration and quantification; impurity standards for specificity and peak identification. ijpsjournal.comnih.gov
Ion-Pairing HPLC Separation of atomoxetine from polar impurities. nih.gov Used to confirm the resolution and separation efficiency of the method. nih.gov
LC-MS/MS Quantification of atomoxetine and its metabolites in biological fluids (e.g., plasma, urine). ijpsjournal.com (Rac)-Atomoxetine D7 (hydrochloride) is used as an internal standard for accurate quantification. medchemexpress.com
Spectrophotometry Analysis of atomoxetine based on charge-transfer complex formation. nih.gov Used to create calibration curves for determining drug concentration in dosage forms. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.